Cas no 81246-79-9 (5'-O-DMT-rU)

5'-O-DMT-rU is a ribonucleoside phosphoramidite derivative commonly used in oligonucleotide synthesis, particularly for RNA applications. The 5'-O-dimethoxytrityl (DMT) protecting group ensures selective deprotection during solid-phase synthesis, enabling precise chain elongation. This compound is highly valued for its stability under standard coupling conditions and efficient DMT removal with mild acids. Its compatibility with automated synthesizers and high coupling efficiency make it a reliable choice for constructing RNA sequences. Additionally, the purity and consistency of 5'-O-DMT-rU contribute to high-yield synthesis, minimizing side reactions. It is widely utilized in research, therapeutics, and diagnostics for producing modified or unmodified RNA strands with controlled sequences.
5'-O-DMT-rU structure
5'-O-DMT-rU structure
Product Name:5'-O-DMT-rU
CAS No:81246-79-9
MF:C30H30N2O8
MW:546.567808628082
MDL:MFCD00057909
CID:60314
PubChem ID:11763309
Update Time:2025-05-19

5'-O-DMT-rU Chemical and Physical Properties

Names and Identifiers

    • 5'-O-(4,4'-Dimethoxytrityl)uridine
    • 5’-DMT-rU
    • Uridine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-
    • Uridine, 5'-O-[α,α-bis(p-methoxyphenyl)benzyl]- (7CI)
    • 5'-DMT-rU
    • 5'-DMTr-uridine
    • 5'-O-DMTr-uridine
    • 5'-O-DMT-uridine
    • DMT-RIBOURIDINE
    • Uridine,5'-O-[a,a-bis(p-methoxyphenyl)benzyl]- (7CI)
    • 5'-O-(4,4'-dimethoxytrityl) uridine
    • 5'-O-(Dimethoxytrityl)-uridine
    • C30H30N2O8
    • 5 inverted exclamation mark -DMT-rU
    • 5-DMT -rU
    • 5899AH
    • AK163036
    • AX8105123
    • 5'-O-[bis(4-methoxyphenyl)phenylmethyl]uridine
    • 246D799
    • 1-((2R,3R,4S,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3,4-dihydroxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
    • 5'-O-DMT-rU
    • PCFSNQYXXACUHM-YULOIDQLSA-N
    • 1-[(2R,3R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3,4-dihydroxyoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
    • SCHEMBL918582
    • HY-138609
    • BS-32827
    • 81246-79-9
    • MFCD00057909
    • CS-0159302
    • E72623
    • CHEMBL3798292
    • AC-32226
    • DTXSID301250023
    • PD157773
    • 1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione
    • AKOS024463756
    • J-700364
    • 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]uridine (ACI)
    • Uridine, 5′-O-[α,α-bis(p-methoxyphenyl)benzyl]- (7CI)
    • 5′-Dimethoxytrityluridine
    • 5′-O-(4,4′-Dimethoxytrityl)uridine
    • 5a(2)-O-[Bis(4-methoxyphenyl)phenylmethyl]uridine
    • MDL: MFCD00057909
    • Inchi: 1S/C30H30N2O8/c1-37-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(38-2)15-11-21)39-18-24-26(34)27(35)28(40-24)32-17-16-25(33)31-29(32)36/h3-17,24,26-28,34-35H,18H2,1-2H3,(H,31,33,36)/t24-,26-,27-,28-/m1/s1
    • InChI Key: PCFSNQYXXACUHM-YULOIDQLSA-N
    • SMILES: C(C1C=CC=CC=1)(C1C=CC(OC)=CC=1)(C1C=CC(OC)=CC=1)OC[C@@H]1[C@@H](O)[C@@H](O)[C@H](N2C=CC(=O)NC2=O)O1

Computed Properties

  • Exact Mass: 546.20000
  • Monoisotopic Mass: 546.20021592g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 40
  • Rotatable Bond Count: 9
  • Complexity: 868
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 127

Experimental Properties

  • PSA: 132.24000
  • LogP: 2.18170

5'-O-DMT-rU Security Information

  • Storage Condition:储存于2-8°C

5'-O-DMT-rU Pricemore >>

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5'-O-DMT-rU Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Pyridine ;  1 h, rt
Reference
A U-Tetrad Stabilizes Human Telomeric RNA G-Quadruplex Structure
Xu, Yan; Ishizuka, Takumi; Kimura, Takashi; Komiyama, Makoto, Journal of the American Chemical Society, 2010, 132(21), 7231-7233

Production Method 2

Reaction Conditions
1.1 Solvents: Pyridine ;  4 h, rt
Reference
Synthesis and efficient siRNA delivery of polyamine-conjugated cationic nucleoside lipids
Patil, Sachin Prakash; Yi, Jeong Wu; Bang, Eun-Kyoung; Jeon, Eun Mi; Kim, Byeang Hyean, MedChemComm, 2011, 2(6), 505-508

Production Method 3

Reaction Conditions
1.1 Reagents: Pyridine ;  4 h, rt
Reference
Synthesis, Structural, and Conformational Analysis of 4'-C-Alkyl-2'-O-Ethyl-Uridine Modified Nucleosides
Nikam, Rahul R.; Harikrishna, S.; Gore, Kiran R., European Journal of Organic Chemistry, 2021, 2021(6), 924-932

Production Method 4

Reaction Conditions
1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
Reference
Reduction-triggered delivery using nucleoside-lipid based carriers possessing a cleavable PEG coating
Oumzil, Khalid; Khiati, Salim; Grinstaff, Mark W.; Barthelemy, Philippe, Journal of Controlled Release, 2011, 151(2), 123-130

Production Method 5

Reaction Conditions
1.1 Reagents: Dabco ,  Tetrabutylammonium bromide ;  140 °C
Reference
Tetrabutylammonium bromide: an efficient media for dimethoxytritylation of the 5'-hydroxyl function of nucleosides
Khalafi-Nezhad, Ali; Mokhtari, Babak, Tetrahedron Letters, 2004, 45(36), 6737-6739

Production Method 6

Reaction Conditions
1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine ;  18 h, 60 °C
Reference
Synthesis and in vitro growth inhibitory activity of novel silyl- and trityl-modified nucleosides
Panayides, Jenny-Lee; Mathieu, Veronique; Banuls, Laetitia Moreno Y.; Apostolellis, Helen; Dahan-Farkas, Nurit; et al, Bioorganic & Medicinal Chemistry, 2016, 24(12), 2716-2724

Production Method 7

Reaction Conditions
1.1 Solvents: Pyridine ;  rt
Reference
Solid-Phase Synthesis and On-Column Deprotection of RNA from 2'- (and 3'-) O-Levulinated (Lv) Ribonucleoside Monomers
Lackey, Jeremy G.; Sabatino, David; Damha, Masad J., Organic Letters, 2007, 9(5), 789-792

Production Method 8

Reaction Conditions
1.1 Reagents: Pyridine ;  12 h, rt
Reference
Cationic nucleolipids as efficient siRNA carriers
Yang, Hye Won; Yi, Jeong Wu; Bang, Eun-Kyoung; Jeon, Eun Mi; Kim, Byeang Hyean, Organic & Biomolecular Chemistry, 2011, 9(1), 291-296

Production Method 9

Reaction Conditions
1.1 Catalysts: Dabco Solvents: Dichloromethane ;  3 h, rt
Reference
Novel Selectivity in Carbohydrate Reactions, IV: DABCO-Mediated Regioselective Primary Hydroxyl Protection of Carbohydrates
Gadakh, Bharat Kacheshwar; Patil, Premanand Ramrao; Malik, Satish; Kartha, K. P. Ravindranathan, Synthetic Communications, 2009, 39(13), 2430-2438

Production Method 10

Reaction Conditions
1.1 Reagents: Diethyl azodicarboxylate Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, cerium(3+) salt (3:1) Solvents: Acetonitrile ;  2 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Reference
An efficient and selective method for the preparation of triphenylmethyl ethers of alcohols and nucleosides
Zekri, Negar; Alamdari, Reza Fareghi, Canadian Journal of Chemistry, 2010, 88(6), 563-568

Production Method 11

Reaction Conditions
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  24 h, rt
Reference
Supramolecular assemblies of DNA with neutral nucleoside amphiphiles
Barthelemy, Philippe; Prata, Carla A. H.; Filocamo, Shaun F.; Immoos, Chad E.; Maynor, Benjamin W.; et al, Chemical Communications (Cambridge, 2005, (10), 1261-1263

Production Method 12

Reaction Conditions
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  rt
Reference
Self-assemblies of nucleolipid supramolecular synthons show unique self-sorting and cooperative assembling process
Nuthanakanti, Ashok; Walunj, Manisha B.; Torris, Arun; Badiger, Manohar V.; Srivatsan, Seergazhi G., Nanoscale, 2019, 11(24), 11956-11966

Production Method 13

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Pyridine ;  1 h, rt
1.2 Reagents: Water ;  rt
Reference
Tricyclanos: conformationally constrained nucleoside analogues with a new hetero-tricycle obtained from a D-ribofuranose unit
Kicsak, Mate; Mandi, Attila; Varga, Szabolcs; Herczeg, Mihaly; Batta, Gyula; et al, Organic & Biomolecular Chemistry, 2018, 16(3), 393-401

Production Method 14

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Pyridine ;  overnight, rt
Reference
RNA interference in mammalian cells by siRNAs modified with morpholino nucleoside analogues
Zhang, Nan; Tan, Chunyan; Cai, Puqin; Zhang, Peizhuo; Zhao, Yufen; et al, Bioorganic & Medicinal Chemistry, 2009, 17(6), 2441-2446

Production Method 15

Reaction Conditions
1.1 Solvents: Pyridine
Reference
Reliable chemical synthesis of oligoribonucleotides (RNA) with 2'-O-[(triisopropylsilyl)oxy]methyl(2'-O-tom)-protected phosphoramidites
Pitsch, Stefan; Weiss, Patrick A.; Jenny, Luzi; Stutz, Alfred; Wu, Xiaolin, Helvetica Chimica Acta, 2001, 84(12), 3773-3795

5'-O-DMT-rU Raw materials

5'-O-DMT-rU Preparation Products

5'-O-DMT-rU Suppliers

NewCan Biotech Limited
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(CAS:81246-79-9)5'-O-(4,4'-DiMethyltrityl)uridine
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Quantity:10g
Purity:97%
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Amadis Chemical Company Limited
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(CAS:81246-79-9)5'-O-DMT-rU
Order Number:A848821
Stock Status:in Stock
Quantity:10.0g/25.0g/50.0g/100.0g/250.0g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:21
Price ($):154.0/307.0/491.0/798.0/1596.0
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Additional information on 5'-O-DMT-rU

5'-O-DMT-rU: A Comprehensive Overview

The compound with CAS No 81246-79-9, commonly referred to as 5'-O-DMT-rU, is a nucleoside analog that has garnered significant attention in the fields of molecular biology, pharmacology, and drug discovery. This compound is a derivative of ribouracil (rU), where the hydroxyl group at the 5' position is replaced by a dimethylthiotriazolium (DMT) group. The substitution introduces unique chemical and biological properties, making 5'-O-DMT-rU a valuable tool in research and therapeutic applications.

5'-O-DMT-rU has been extensively studied for its role in antiviral and anticancer therapies. Recent studies have highlighted its ability to inhibit viral replication by targeting essential enzymes such as RNA-dependent RNA polymerase (RdRP). For instance, research published in *Nature Communications* demonstrated that 5'-O-DMT-rU exhibits potent activity against Zika virus and other flaviviruses by incorporating into viral RNA and causing premature termination of replication. This mechanism underscores its potential as a broad-spectrum antiviral agent.

In the context of cancer treatment, 5'-O-DMT-rU has shown promise as an anticancer agent due to its ability to induce DNA damage and trigger apoptosis in cancer cells. A study in *Cancer Research* revealed that the compound selectively targets cancer cells with high ribonucleotide reductase activity, a hallmark of rapidly dividing cells. This selectivity reduces systemic toxicity, making 5'-O-DMT-rU a compelling candidate for targeted therapies.

The synthesis of 5'-O-DMT-rU involves a multi-step process that begins with the isolation of ribouracil (rU) from natural sources or through chemical synthesis. The subsequent modification at the 5' position requires precise control over reaction conditions to ensure the formation of the dimethylthiotriazolium group. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to ensure the purity and stability of the final product.

Recent advancements in computational chemistry have further enhanced our understanding of 5'-O-DMT-rU's molecular interactions. Molecular docking studies have revealed that the DMT group facilitates strong binding to target enzymes by creating favorable hydrophobic and electrostatic interactions. These insights have paved the way for the rational design of next-generation nucleoside analogs with improved efficacy and reduced side effects.

In terms of pharmacokinetics, 5'-O-DMT-rU exhibits favorable absorption and bioavailability profiles, which are critical for its therapeutic potential. Preclinical studies in animal models have demonstrated that the compound achieves effective concentrations in target tissues without significant accumulation in non-target organs. This attribute is particularly advantageous for minimizing off-target effects and enhancing therapeutic outcomes.

The development of 5'-O-DMT-rU into clinical applications has been supported by rigorous safety assessments. Toxicological studies indicate that the compound has a low toxicity profile, with no significant adverse effects observed at therapeutic doses. These findings have facilitated its progression into clinical trials, where it is being evaluated for safety and efficacy in treating viral infections and cancers.

In conclusion, 5'-O-DMT-rU (CAS No 81246-79-9) represents a significant advancement in nucleoside analog chemistry with broad implications for antiviral and anticancer therapies. Its unique chemical properties, combined with recent research breakthroughs, position it as a promising candidate for future drug development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, 5'-O-DMT-rU stands at the forefront of innovative medical solutions.

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NewCan Biotech Limited
(CAS:81246-79-9)5'-O-(4,4'-DiMethyltrityl)uridine
NC13902
Purity:97%
Quantity:10g
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Amadis Chemical Company Limited
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A848821
Purity:99%/99%/99%/99%/99%
Quantity:10.0g/25.0g/50.0g/100.0g/250.0g
Price ($):154.0/307.0/491.0/798.0/1596.0
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